molecular formula C17H19F3N4O B12269211 4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine

Cat. No.: B12269211
M. Wt: 352.35 g/mol
InChI Key: HCJTWKBFJHLVAS-UHFFFAOYSA-N
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Description

4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine is a complex organic compound that features a pyrimidine core substituted with a trifluoromethyl group and a piperidine ring linked to a methylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable amidine and a β-diketone.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction with a suitable halogenated pyrimidine intermediate.

    Linking the Methylpyridine Moiety: The final step involves the formation of an ether linkage between the piperidine ring and the methylpyridine moiety using a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxide.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Materials Science: The compound is studied for its potential use in the development of advanced materials with unique properties.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other valuable chemicals and intermediates.

Mechanism of Action

The mechanism of action of 4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 4-(4-{[(3-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-(trifluoromethyl)pyrimidine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its potential as a therapeutic agent or material.

Properties

Molecular Formula

C17H19F3N4O

Molecular Weight

352.35 g/mol

IUPAC Name

4-[4-[(3-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C17H19F3N4O/c1-12-9-21-5-2-14(12)25-10-13-3-6-24(7-4-13)16-8-15(17(18,19)20)22-11-23-16/h2,5,8-9,11,13H,3-4,6-7,10H2,1H3

InChI Key

HCJTWKBFJHLVAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OCC2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

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